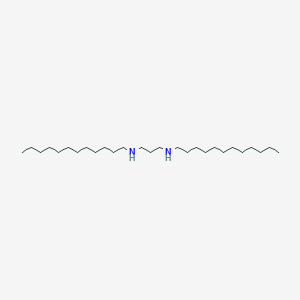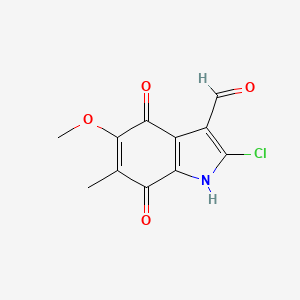
Pepsinogen (1-12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pepsinogen (1-12) is a precursor to pepsin, an enzyme crucial for the digestion of proteins in the stomach. Pepsinogen is secreted by the gastric chief cells in the stomach lining and is activated to pepsin in the acidic environment of the stomach. Pepsinogen (1-12) refers to the first twelve amino acids of the pepsinogen molecule, which play a significant role in the activation process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pepsinogen can be synthesized through recombinant DNA technology. The gene encoding pepsinogen is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the pepsinogen protein, which is then purified using techniques such as ammonium sulfate precipitation, ion exchange chromatography, and gel filtration .
Industrial Production Methods
Industrial production of pepsinogen involves large-scale fermentation processes. The host cells expressing pepsinogen are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The pepsinogen is then harvested and purified using similar techniques as in laboratory-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pepsinogen undergoes several types of chemical reactions, primarily involving its activation to pepsin. This activation is an autocatalytic process that occurs in the acidic environment of the stomach. The primary reaction is the cleavage of the pepsinogen molecule to release the active pepsin enzyme .
Common Reagents and Conditions
The activation of pepsinogen to pepsin requires an acidic environment, typically provided by hydrochloric acid in the stomach. The optimal pH for this reaction is between 1.5 and 2.5 .
Major Products Formed
The major product formed from the activation of pepsinogen is pepsin, an active enzyme that breaks down proteins into smaller peptides and amino acids .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Pepsinogen is activated to pepsin in the acidic environment of the stomach. This activation involves the cleavage of the pepsinogen molecule to release the active enzyme. Pepsin then breaks down proteins into smaller peptides by cleaving peptide bonds, particularly those involving aromatic amino acids such as tyrosine, phenylalanine, and tryptophan .
Vergleich Mit ähnlichen Verbindungen
Pepsinogen is part of a family of aspartic proteases, which also includes chymosin and gastricsin. These enzymes share similar structures and mechanisms of action but differ in their specificities and optimal pH ranges . For example:
Chymosin: Used in cheese production, has a similar activation mechanism but a different substrate specificity.
Gastricsin: Another gastric protease with a slightly different pH optimum and substrate specificity.
Pepsinogen’s uniqueness lies in its broad cleavage specificity and its role as the primary protease in the human stomach .
Eigenschaften
CAS-Nummer |
75903-15-0 |
|---|---|
Molekularformel |
C65H122N18O14 |
Molekulargewicht |
1379.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H122N18O14/c1-35(2)31-41(69)53(85)80-50(38(7)8)61(93)75-44(23-15-18-28-68)57(89)82-52(40(11)12)63(95)83-30-20-25-49(83)60(92)77-46(32-36(3)4)58(90)81-51(39(9)10)62(94)76-45(24-19-29-72-65(70)71)55(87)73-42(21-13-16-26-66)54(86)74-43(22-14-17-27-67)56(88)79-48(34-84)59(91)78-47(64(96)97)33-37(5)6/h35-52,84H,13-34,66-69H2,1-12H3,(H,73,87)(H,74,86)(H,75,93)(H,76,94)(H,77,92)(H,78,91)(H,79,88)(H,80,85)(H,81,90)(H,82,89)(H,96,97)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
YCTFGCQXUFQSBK-SVENNQHVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



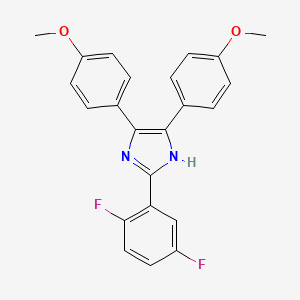
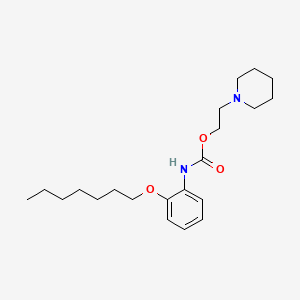
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)

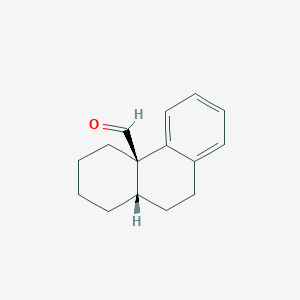
![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

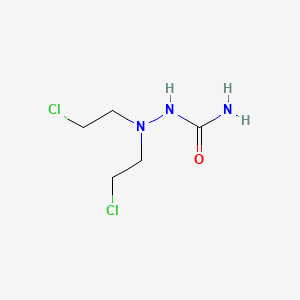
![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)

